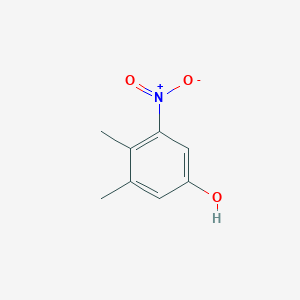
TCTU
説明
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (CBTU) is a reagent used in synthetic organic chemistry. It is a mild and selective oxidizing agent that has been used in a variety of reactions. CBTU has been widely used in the synthesis of various compounds including peptides, carbohydrates, and heterocyclic compounds.
科学的研究の応用
ペプチド合成
TCTU: は、ペプチド固相合成におけるカップリング試薬として広く使用されています。 特に、自動マルチペプチド合成装置に適しています 。 This compoundは、環状ペプチドの合成において、TBTUなどの従来の試薬と比較して優れた結果を示すことが実証されています .
カップリング効率の向上
研究によると、this compoundは、他の6-Cl-HOBt系試薬と共に、優れたカップリング効率を示します。 これは、特にthis compoundがTBTU、HATU、PyBOPなどの他のよく知られたカップリング試薬よりも性能が優れている、困難な配列のペプチドを合成する場合に顕著です 。 この効率は、治療用途および研究に使用されるペプチドの製造にとって非常に重要です。
農業における遺伝子編集
農業バイオテクノロジーの分野では、this compoundは遺伝子編集、特にCRISPR/Cas9システムの文脈で言及されています。 ここではthis compoundは2成分の転写ユニットを指しますが、この略語は問題の化合物と似ているため、遺伝子工学のアプリケーションにおける正確で効率的なツールの重要性を強調しています .
臨床試験
This compoundという略語は、Tayside臨床試験ユニットにも関連付けられており、試験設計と実施における高品質な専門知識の重要性を強調しています 。 これは、臨床研究における厳格な科学的方法の広範な応用と、信頼性の高い試薬とプロトコルの必要性を反映しています。
製薬製造
This compoundの役割は、製薬製造にも及んでおり、その熱安定性は重要な要素です。 This compoundは、製薬製品の安全性と有効性を確保するために不可欠な、熱安定性について評価されているペプチドカップリング試薬の1つです .
トランスレーショナルリサーチ
実験室での発見と臨床応用とのギャップを埋めるトランスレーショナルリサーチでは、this compoundのカップリング試薬としての役割は極めて重要です。 This compoundの効率性と信頼性により、研究と治療に必要な生体分子の合成を促進することで、新しい治療法の開発を加速できます .
固相環状ペプチド合成
この化合物は、固相環状ペプチド合成の文脈で特に評価されています。 この分野でのthis compoundの性能は注目に値します。環状ペプチドは、その安定性と生物活性により、治療薬として大きな可能性を秘めているためです .
アミド結合形成
ペプチド合成における使用に加えて、this compoundはアミド結合形成における役割でも知られています。 このプロセスは、有機化学および生化学において基本的なものであり、製薬を含む幅広い化合物の合成に影響を与えます .
作用機序
Target of Action
TCTU, also known as O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate or N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it activates for peptide bond formation.
Mode of Action
This compound acts by activating the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. This facilitates the formation of a peptide bond, linking the two amino acids together. The activation process involves the formation of an intermediate, which is attacked by the amino group to form the peptide bond and release the this compound moiety .
Biochemical Pathways
The action of this compound is part of the broader biochemical pathway of protein synthesis. In this context, this compound is used in the laboratory synthesis of peptides, which can be seen as a model for the ribosomal synthesis of proteins that occurs in cells. The formation of peptide bonds by this compound is a key step in the creation of larger peptide chains .
Pharmacokinetics
In the context of peptide synthesis, the efficiency of this compound as a coupling reagent, its stability under various conditions, and its ease of removal from the final product are all important considerations .
Result of Action
The result of this compound’s action is the formation of a peptide bond between two amino acids, leading to the synthesis of a peptide. This is a crucial step in the creation of proteins, which are essential for the structure and function of all living organisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the presence of other substances that could react with this compound or the amino acids. Optimizing these conditions is an important part of ensuring efficient peptide synthesis .
生化学分析
Biochemical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate plays a crucial role in biochemical reactions, especially in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the activation of carboxyl groups on amino acids, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds .
Cellular Effects
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficiency of peptide synthesis, which is crucial for protein production. This compound can impact cell signaling pathways by modulating the availability of peptides and proteins that act as signaling molecules. Additionally, it can affect gene expression by influencing the synthesis of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate involves its role as a coupling reagent in peptide synthesis. It activates carboxyl groups on amino acids, facilitating their reaction with amino groups to form peptide bonds. This activation is achieved through the formation of an active ester intermediate, which is highly reactive and readily forms peptide bonds. This compound can also inhibit or activate enzymes involved in peptide synthesis, further enhancing its efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound can enhance peptide synthesis and protein production .
Dosage Effects in Animal Models
The effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve optimal peptide synthesis, beyond which adverse effects become prominent .
Metabolic Pathways
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the activation of amino acids for peptide bond formation. This compound can also affect metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis .
Transport and Distribution
Within cells and tissues, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells. This compound tends to accumulate in regions where peptide synthesis is actively occurring, such as the endoplasmic reticulum and ribosomes .
Subcellular Localization
The subcellular localization of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is primarily in compartments involved in peptide synthesis. It is often found in the endoplasmic reticulum, where it facilitates the formation of peptide bonds. Additionally, it can localize to ribosomes and other organelles involved in protein synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its activity and function .
特性
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVQFJZGHBZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647863 | |
| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 | |
| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 99mTc-pertechnetate (TcTU) and how is it used in thyroid scintigraphy?
A1: 99mTc-pertechnetate (this compound) is a radiopharmaceutical used in thyroid scintigraphy. It emits gamma rays that can be detected by a gamma camera, allowing visualization of the thyroid gland and assessment of its function. This compound is taken up by the thyroid gland similarly to iodine, but it does not get incorporated into thyroid hormones.
Q2: What is the significance of the global 99mTc-pertechnetate thyroid uptake (this compound) value?
A: The this compound value reflects the thyroid gland's ability to trap iodine, which is the first step in thyroid hormone synthesis. It provides a quantitative measure of thyroid function and can be used to assess the severity of thyroid disorders. []
Q3: What is the difference between this compound and TcTUs?
A: this compound refers to the global 99mTc-pertechnetate thyroid uptake, while TcTUs refers to the uptake under TSH suppression. TcTUs is specifically used to assess the function of autonomous thyroid tissue, which is not under the control of TSH. []
Q4: How does iodine intake affect this compound values?
A: this compound values are inversely correlated with iodine intake. In iodine deficiency, this compound values tend to be higher due to increased iodine avidity by the thyroid gland. Conversely, in iodine sufficiency, this compound values are lower. [, ]
Q5: Can this compound be used to differentiate between different types of thyroid disorders?
A5: this compound, in conjunction with clinical and other laboratory findings, can help differentiate between certain thyroid disorders. For example:
- Graves' disease: Typically shows high this compound values. [, ]
- Hyperthyroid autoimmune thyroiditis (H-AIT): May show lower this compound values compared to Graves' disease. []
- Subacute thyroiditis: Usually presents with very low this compound values due to impaired thyroid function. [, ]
- Thyroid autonomy: TcTUs is particularly useful in diagnosing thyroid autonomy, as it helps quantify the function of autonomous tissue that is not suppressed by TSH. [, ]
Q6: What are the limitations of using this compound in thyroid diagnosis?
A6: While this compound is a valuable tool in thyroid diagnosis, it has limitations:
- Overlap in this compound values: There can be an overlap in this compound values between different thyroid disorders, making it difficult to rely solely on this compound for a definitive diagnosis. [, ]
- Influence of iodine intake: this compound values are influenced by iodine intake, requiring careful interpretation in the context of the patient's iodine status. [, ]
- Inability to distinguish between causes of low uptake: Low this compound values can be seen in various conditions, such as thyroiditis and some cases of Graves' disease, making it necessary to consider other clinical and laboratory findings. []
Q7: How is this compound used in the management of thyroid autonomy?
A7: this compound, specifically TcTUs, plays a crucial role in managing thyroid autonomy:
- Risk stratification: TcTUs helps assess the risk of developing hyperthyroidism, particularly iodine-induced hyperthyroidism, in patients with thyroid autonomy. [, ]
- Treatment planning: TcTUs aids in determining the appropriate dose of radioactive iodine (RAI) therapy for patients with thyroid autonomy. [, ]
- Monitoring treatment response: TcTUs can be used to monitor the effectiveness of RAI therapy by assessing the reduction in the function of autonomous tissue. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




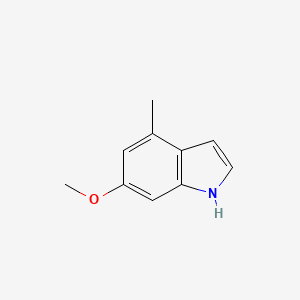

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)
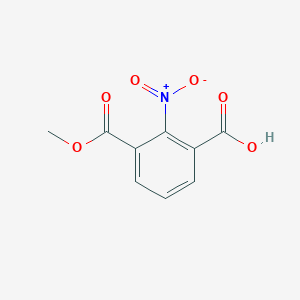
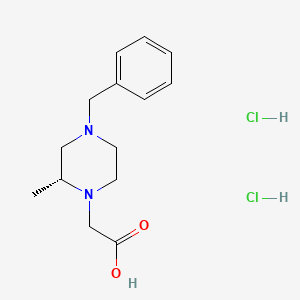
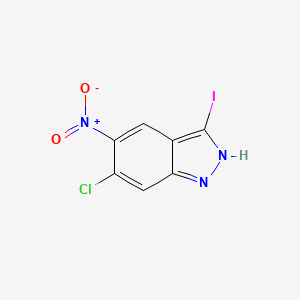
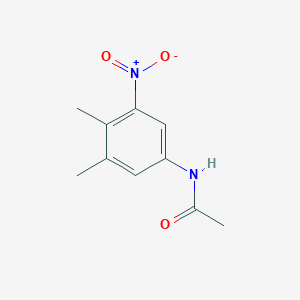
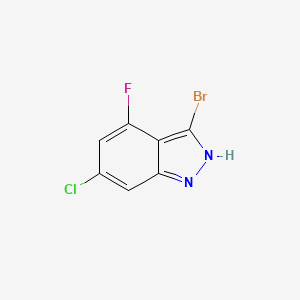

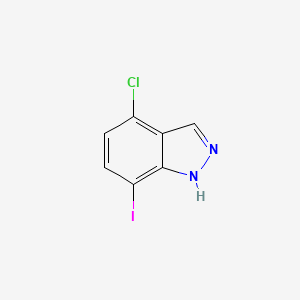
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
